Home > Products > Screening Compounds P104075 > 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid
5-(4-Fluorophenyl)isoxazole-4-carboxylic acid - 618383-51-0

5-(4-Fluorophenyl)isoxazole-4-carboxylic acid

Catalog Number: EVT-411206
CAS Number: 618383-51-0
Molecular Formula: C10H6FNO3
Molecular Weight: 207.16 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

5-Amino-3-methyl-isoxazole-4-carboxylic Acid (AMIA)

  • Compound Description: AMIA is a novel unnatural β-amino acid that exhibits various biological activities. Researchers investigated its application in solid-phase peptide synthesis, successfully incorporating it into peptide chains using both classical and ultrasonic methods.

(±)-3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]-isoxazole-4-carboxylic acid (HIP-A)

  • Compound Description: HIP-A is a selective inhibitor of excitatory amino acid transporters (EAATs) with potency comparable to dl-threo-β-benzyloxyaspartic acid (TBOA). The (-)-HIP-A enantiomer is the active form and exhibits preferential inhibition of glutamate release (reverse transport) over glutamate reuptake.

(±)-3-hydroxy-4,5,6, 6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-6-carboxylic acid (HIP-B)

  • Compound Description: Similar to HIP-A, HIP-B is a selective EAAT inhibitor with the (+)-HIP-B enantiomer being the active form. Both HIP-A and HIP-B show similar potency to TBOA in inhibiting [3H]aspartate uptake.

3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-4-carboxylic acid (HIP-A) and 3-Hydroxy-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole-6-carboxylic acid (HIP-B)

  • Compound Description: These conformationally constrained aspartate and glutamate analogs are potent, non-competitive inhibitors of [3H]L-glutamate uptake. They act as EAAT blockers, not substrates, similarly to TBOA and dihydrokainate (DHK). Notably, HIP-A and HIP-B inhibit L-glutamate-induced [3H]D-aspartate release (reverse transport) at concentrations significantly lower than those inhibiting [3H]L-glutamate uptake.

Pyrazole-4-carboxylic acids

  • Compound Description: These compounds are generated alongside isoxazole-4-carboxylic acids via a ruthenium-catalyzed rearrangement of 4-(2-hydroaminoalkylidenyl)-substituted isoxazol-5(4H)-ones.

Isoxazole-4-carboxylic Acid

  • Compound Description: Identified as a metabolite of Streptomyces sp., this compound exhibits herbicidal activity.

Isoxazole-4-carboxylic Acid Amides

  • Compound Description: These compounds are recognized for their antitumor properties and are suggested for potential applications in oncology.

4-Amino-3-hydroxy-4,5,6,6a-tetrahydro-3aH-cyclopenta[D]isoxazole-4-carboxylic Acid

  • Compound Description: This compound is a conformationally constrained analog of aspartic acid. It is synthesized via a regioselective 1,3-dipolar cycloaddition to build the cyclopenta[D]isoxazoline framework.

5-(4-Fluorophenyl)-N,N-dimethyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide

  • Compound Description: Synthesized from ethyl 5-amino-1H-pyrazole-4-carboxylate, this compound demonstrates potent inhibition of cancer cell line proliferation.

1-({[1-(4-Fluorophenyl)-5-(2-methoxyphenyl)-1H-pyrazol-3-yl]carbonyl}amino)cyclohexane Carboxylic Acid (NTRC-739)

  • Compound Description: This compound is a selective nonpeptide antagonist for the neurotensin receptor type 2 (NTS2) discovered during the development of novel analgesics for various nociceptive stimuli.

1-(cyclopropyl/tert-butyl/4-fluorophenyl)-1,4-dihydro- 6-nitro-4-oxo-7-(substituted secondary amino)-1,8-naphthyridine-3-carboxylic acid derivatives

  • Compound Description: This series of compounds was designed, synthesized, and evaluated for antimycobacterial activity against Mycobacterium tuberculosis H37Rv (MTB), multi-drug-resistant Mycobacterium tuberculosis (MDR-TB), and Mycobacterium smegmatis (MC2). The study also examined their capacity to inhibit the supercoiling activity of DNA gyrase from M. smegmatis.

6-Chloro-5-[4-(1-hydroxycyclobutyl)phenyl]-1H-indole-3-carboxylic Acid (PF-06409577)

  • Compound Description: Identified as a direct activator of human adenosine monophosphate-activated protein kinase (AMPK) α1β1γ1 isoform, PF-06409577 shows potential as a clinical candidate for treating diabetic nephropathy. Its primary clearance pathway involves glucuronidation.

(Z)-5-(4-Fluorophenyl)pent-4-enoic Acid

  • Compound Description: This compound serves as a key starting material in the efficient synthesis of ezetimibe, an intestinal cholesterol absorption inhibitor used as an anticholesteremic agent.

Isoxazole-carboxylic Acid Methyl Ester Based 2-Substituted Quinoline Derivatives

  • Compound Description: These derivatives have emerged as promising antitubercular agents, displaying selective inhibition against Mtb H37Rv without affecting non-tubercular mycobacterial (NTM) or bacterial pathogens. Optimization of these derivatives has led to the identification of lead compounds with potent inhibitory activity against both drug-susceptible and drug-resistant Mtb, alongside a high selectivity index.

4-Acyl-5-methoxy-/5-aminoisoxazoles

  • Compound Description: These compounds serve as precursors in the synthesis of isoxazole-4-carboxylic acid derivatives through a Fe(II)-catalyzed domino isoxazole-isoxazole isomerization reaction. This method provides access to isoxazole-4-carboxylic esters and amides in good yields.

Macrooxazoles A–D

  • Compound Description: These newly discovered 2,5-disubstituted oxazole-4-carboxylic acid derivatives, isolated from the plant pathogenic fungus Phoma macrostoma, have demonstrated weak-to-moderate antimicrobial activity and the ability to interfere with biofilm formation in Staphylococcus aureus.

3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides

  • Compound Description: This series of compounds exhibited notable antifungal activity against seven phytopathogenic fungi, surpassing the efficacy of the commercial fungicide boscalid in some cases.

Fluorine Bearing Quinoline-4-carboxylic Acid and Related Compounds

  • Compound Description: These compounds demonstrated moderate to high activity against specific Aspergillus fungi, indicating potential as amylolytic agents.

19. 2 (C1)

  • Compound Description: This ruthenium(II) complex, containing dipyrido[3,2-a:2',3'-c]phenazine (dppz) and 2-(2-pyridyl)pyrimidine-4-carboxylic acid (CppH) ligands, exhibits anticancer activity upon photodeprotection.

1-Cyclohexyl-5-(4-methoxyphenyl)-1H-pyrazole-4-carboxylic acid

  • Compound Description: This compound represents another example of a pyrazole-4-carboxylic acid derivative. Its crystal structure has been reported, revealing specific structural features such as the dihedral angles between the pyrazole and phenyl rings and the conformation of the cyclohexane ring.

2-Phenyl-5-methyl-2H-1,2,3-triazole-4-carboxylic Acid/Carbohydrazide Derivatives

  • Compound Description: These compounds, designed as febuxostat analogs, exhibit potent inhibitory activity against xanthine oxidase (XO) at submicromolar/nanomolar concentrations, indicating their potential for treating hyperuricemia and gout.

2-(5-Bromo-2-Hydroxy-Phenyl)-Thiazolidine-4-Carboxylic Acid (BHTC)

  • Compound Description: This synthetic elicitor induces disease resistance in plants against various pathogens. Interestingly, it exhibits a hormetic response, where low doses enhance root growth while high doses inhibit it and activate defense mechanisms.

4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115)

  • Compound Description: AA-115/APG-115 is a potent and orally active murine double minute 2 (MDM2) inhibitor, currently in phase I clinical trials for cancer treatment. It displays high affinity for MDM2, potent cellular activity, and excellent oral pharmacokinetic properties.

2-(4′-Fluorophenyl)imidazole

  • Compound Description: This compound is a precursor to various nitro- and oxadiazole derivatives. Its nitration under different conditions leads to the formation of 2-(4′-fluorophenyl)-4(5)-nitroimidazole, 2-(4′-fluoro-3′-nitrophenyl)-4(5)-nitroimidazole, and 4,5-dinitro-2-(4′-fluorophenyl)imidazole.

1-(4-Fluorophenyl)- and 1-(2,4-Difluorophenyl)-6-substituted-4-pyridone-3-carboxylic Acids

  • Compound Description: This series of compounds was investigated for their antibacterial activity and urinary recovery in mice. Substituents at the 6-position significantly influenced both properties. While some derivatives showed promising activity, none surpassed the potency of the reference compound, 1-(4-hydroxyphenyl)-6-(2-thianaphthenyl)-4-pyridone-3-carboxylic acid.

Ethyl (6R)-6-[N-(2-chloro-4-fluorophenyl)sulfamoyl]cyclohex-1-ene-1-carboxylate ((R)-1: TAK-242)

  • Compound Description: TAK-242 is a novel, optically active cyclohexene derivative with potent antisepsis properties.

Organotin(IV) Complexes Derived from 4-fluorophenyl-selenoacetic Acid

  • Compound Description: These novel organotin(IV) complexes, synthesized and characterized using various spectroscopic techniques and single-crystal X-ray diffraction, exhibit promising in vitro cytostatic activity against human breast cancer cell lines (MDA-MB-231). Notably, organotin derivatives containing an n-butyl group display significantly higher cytostatic activity compared to their methyl group counterparts.

L-2-Oxothiazolidine-4-carboxylic Acid (OTC)

  • Compound Description: OTC, a cysteine prodrug, demonstrates robust antioxidant and anti-inflammatory effects in retinal pigment epithelial (RPE) cells, highlighting its potential for AMD treatment.

2-[2-propyl-3-[3-[2-ethyl-4-(4-fluorophenyl)-5-hydroxyphenoxy]-propoxy]phenoxy]benzoic acid (LY293111)

  • Compound Description: LY293111, a high-affinity leukotriene B4 receptor antagonist, exhibits potent in vitro and in vivo activity against LTB4-induced inflammation.

Ethyl 2(5(4-Chlorophenyl)Pentyl) Oxiran-2-Carboxylic Acid

  • Compound Description: This compound, alongside clofibrate, induces peroxisomal proliferation in the liver and heart of mice. Unlike chlorpromazine, which inhibits peroxisomal β-oxidation, this compound does not cause the appearance of lamellar structures or the accumulation of very long-chain fatty acids in plasma.

5-(4-methoxyphenyl)pyrazole-3-carboxylic acid

  • Compound Description: This compound acts as a ligand in Zn(II) and Cu(II) complexes, forming mononuclear structures. The crystal structures of these complexes reveal the influence of ligand disposition and Jahn-Teller distortions on the metal coordination environments.

1-(5-Chloro-6-(trifluoromethoxy)-1H-benzoimidazol-2-yl)-1H-pyrazole-4-carboxylic Acid (JNJ-42041935)

  • Compound Description: JNJ-42041935 is a potent, selective hypoxia-inducible factor prolyl hydroxylase (PHD) inhibitor identified through structure-based drug design. It exhibits efficacy in reversing inflammation-induced anemia in rats.

1H-Azepine-4-amino-4-carboxylic Acid (Azn)

  • Compound Description: Azn, an α,α-disubstituted ornithine analog, exhibits significant helicogenic properties, promoting helix conformations in short Ala-Aib pentapeptides.

4,7-Dihydro-4-oxoisoxazolo[5,4-b]pyridine-5-carboxylic Acid Derivatives

  • Compound Description: These compounds, synthesized from 3-substituted-5-aminoisoxazoles, are considered potential antimicrobial agents.

1-Substituted 5-Methyl-1H-[1,2,3]-triazole-4-carboxylic Acid

  • Compound Description: This compound acts as a ligand in the formation of two new Zn(II) complexes. The crystal structures of these complexes reveal a discrete nature, with Zn centers adopting a slightly distorted octahedral geometry.

1-[2-(Diphenylmethoxy)ethyl]- and 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazines (GBR 12935 and GBR 12909)

  • Compound Description: These compounds and their oxygenated analogs were explored as potential extended-action therapeutic agents for cocaine abuse. These agents target the dopamine transporter (DAT) to inhibit dopamine uptake. Modifications included adding hydroxy and methoxy substituents to the phenylpropyl moiety, leading to potent and selective DAT ligands.

1,3,4-Oxadiazoles Derived from Biphenyl 4-carboxylic Acid

  • Compound Description: This new class of 1,3,4-oxadiazoles demonstrates potent in vitro antimicrobial activity against a panel of Gram-positive and Gram-negative bacteria.

7-Trifluoromethylthioacetamido-3-(1-methyl-1H-tetrazol-5-ylthiomethyl)-3-cephem-4-carboxylic Acid (SK&F 59962)

  • Compound Description: SK&F 59962 is a parenteral cephalosporin antibiotic with remarkable in vitro and in vivo antibacterial activity. Its structure-activity relationship studies highlighted the importance of the 7-acyl substituent, oxidation state of the side-chain sulfur, and the nature of the 3-substituent.
Overview

5-(4-Fluorophenyl)isoxazole-4-carboxylic acid is a chemical compound characterized by the presence of an isoxazole ring, which is a five-membered heterocyclic compound containing both nitrogen and oxygen atoms. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals due to its unique structural features.

Source

The compound can be synthesized through various chemical reactions involving isoxazole derivatives. It is commercially available from suppliers like VWR and Sigma-Aldrich, which provide detailed specifications including molecular weight and safety data .

Classification

5-(4-Fluorophenyl)isoxazole-4-carboxylic acid belongs to the class of carboxylic acids and heterocyclic compounds. Its structure includes a fluorophenyl group attached to an isoxazole ring, making it a member of the broader category of aromatic compounds.

Synthesis Analysis

Methods

The synthesis of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid can be achieved through several methods, including:

  1. Condensation Reactions: This involves reacting 4-fluorobenzaldehyde with hydroxylamine to form the corresponding oxime, which can then undergo cyclization to form the isoxazole ring.
  2. Carboxylation: The resulting isoxazole can be further modified by introducing a carboxylic acid group through reactions such as carbon dioxide insertion or using carboxylic acid derivatives.

Technical Details

A typical synthesis might involve the use of phase transfer catalysts to enhance reaction efficiency under mild conditions. For example, ultrasonic irradiation can be employed to facilitate the reaction, leading to higher yields and shorter reaction times compared to conventional methods .

Molecular Structure Analysis

Structure

The molecular formula for 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid is C₁₀H₆FNO₃. The compound features:

  • An isoxazole ring consisting of three carbon atoms, one nitrogen atom, and one oxygen atom.
  • A carboxylic acid group (-COOH) at the 4-position.
  • A fluorophenyl group attached at the 5-position.

Data

  • Molecular Weight: 207.16 g/mol
  • CAS Number: 33282-24-5
  • MDL Number: MFCD04969899 .
Chemical Reactions Analysis

Reactions

The reactivity of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid can be explored through various chemical reactions:

  1. Esterification: The carboxylic acid can react with alcohols to form esters.
  2. Amidation: Reaction with amines can yield amides, which are often more stable and may exhibit different biological activities.
  3. Decarboxylation: Under certain conditions, it may lose carbon dioxide to form a corresponding hydrocarbon derivative.

Technical Details

The reaction conditions such as temperature, solvent choice, and catalyst presence significantly influence yield and product selectivity. For instance, using polar aprotic solvents often enhances nucleophilicity in substitution reactions involving the carboxylic acid moiety .

Mechanism of Action

Process

The biological activity of 5-(4-Fluorophenyl)isoxazole-4-carboxylic acid is primarily attributed to its interaction with specific biological targets:

  1. Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  2. Receptor Modulation: It could potentially interact with receptors in cellular signaling pathways, influencing physiological responses.

Data

Research indicates that derivatives of isoxazole compounds often exhibit anti-inflammatory and anticancer properties due to their ability to modulate enzyme activity and receptor interactions .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting points are not universally documented but typically range between 150°C - 180°C depending on purity.

Chemical Properties

  • Solubility: Soluble in polar solvents such as water and ethanol; insoluble in non-polar solvents.
  • Stability: Generally stable under normal conditions but sensitive to strong acids or bases which may hydrolyze the carboxylic group.

Relevant data on solubility and stability should be considered when handling this compound in laboratory settings .

Applications

5-(4-Fluorophenyl)isoxazole-4-carboxylic acid has several scientific uses:

  1. Pharmaceutical Development: Its structural characteristics make it a candidate for designing new drugs targeting various diseases.
  2. Biological Research: Used in studies exploring enzyme inhibition and receptor interactions, contributing to our understanding of biochemical pathways.
  3. Material Science: Potential applications in developing new materials with specific electronic or optical properties due to its heterocyclic structure.

Properties

CAS Number

618383-51-0

Product Name

5-(4-Fluorophenyl)isoxazole-4-carboxylic acid

IUPAC Name

5-(4-fluorophenyl)-1,2-oxazole-4-carboxylic acid

Molecular Formula

C10H6FNO3

Molecular Weight

207.16 g/mol

InChI

InChI=1S/C10H6FNO3/c11-7-3-1-6(2-4-7)9-8(10(13)14)5-12-15-9/h1-5H,(H,13,14)

InChI Key

FFZWHPBPXYQOSJ-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)F

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NO2)C(=O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.